1-Bromo-2-iodo-3-(trifluoromethoxy)benzene
Description
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (molecular formula: C₇H₃BrF₃IO) is a polyhalogenated aromatic compound featuring bromo (Br), iodo (I), and trifluoromethoxy (OCTF₃) substituents at positions 1, 2, and 3, respectively. This compound is distinguished by its unique substitution pattern, which combines electron-withdrawing groups (trifluoromethoxy) and heavy halogens (Br, I).
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-2-iodo-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWAFYVUMCVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, replacing one of the iodine atoms with bromine to yield the target compound . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions typically involves the activation of the halogen atoms (bromine and iodine) by catalysts or reagents. This activation facilitates the formation of new bonds, such as carbon-carbon bonds in coupling reactions. The trifluoromethoxy group can also influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of halogenated benzenes depend heavily on substituent positions and electronic effects. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position : Para-substituted bromobenzenes (e.g., 1-Bromo-4-OCTF₃) exhibit higher reactivity in Pd-catalyzed reactions due to reduced steric hindrance . Meta- and ortho-substituted derivatives show lower yields, as seen in 1-Bromo-3-OCTF₃ benzene (69–93% yields ) .
- Halogen Effects : Iodo groups, while less reactive than bromo in Suzuki couplings, are superior in Stille or Ullmann reactions. The dual Br/I substitution in the target compound allows sequential functionalization .
- Electronic Effects : Trifluoromethoxy is a stronger electron-withdrawing group than trifluoromethyl, deactivating the ring and directing electrophilic substitutions to specific positions .
Pd-Catalyzed Direct Arylation
- 1-Bromo-4-(trifluoromethoxy)benzene reacts with 2-methylthiophene to yield 95% arylated product under mild conditions (1 mol% Pd(OAc)₂, 150°C) .
- 1-Bromo-3-(trifluoromethoxy)benzene couples with imidazo[1,2-a]pyridine in 90–91% yields , demonstrating tolerance for meta-substitution .
- Target Compound : The proximity of Br and I at positions 1 and 2 may hinder catalysis. However, the iodo group could enable C–I bond activation in Ni- or Cu-mediated reactions after initial Br substitution.
Functional Group Compatibility
Biological Activity
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C7H3BrF3I
- Molecular Weight : 321.91 g/mol
- Structural Characteristics : The compound features a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and altered electronic properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that halogenated compounds can possess significant antimicrobial properties. The presence of bromine and iodine may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest potential anticancer activity, possibly through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of halogenated benzene derivatives, including this compound:
Table 1: Summary of Biological Activities
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Related Halogenated Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene | Low | Moderate |
| 1-Iodo-2-bromo-3-methoxybenzene | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
